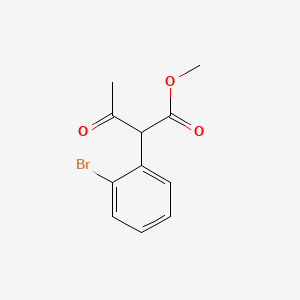

Methyl 2-(2-bromophenyl)-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2-bromophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNLLHXMARGDDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl 2-(2-bromophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry. Its structural motifs, including the brominated phenyl ring and the β-keto ester functionality, make it a versatile precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures with potential applications in medicinal chemistry and materials science. The reactivity of this compound is intrinsically linked to its physical properties, which dictate its behavior in different solvent systems, its purification requirements, and its stability under various conditions.

This in-depth technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. It is designed to be a valuable resource for researchers, offering not only data but also the underlying scientific principles and experimental methodologies necessary for its effective use and characterization.

Molecular Structure and Key Features

The unique reactivity of this compound stems from its distinct structural components. The presence of a bromine atom on the phenyl ring introduces a site for various cross-coupling reactions, while the β-keto ester moiety allows for a rich chemistry, including enolate formation, alkylation, and cyclization reactions.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from chemical suppliers, experimentally determined values for properties such as melting and boiling points are not widely reported in the literature. The values provided are a combination of reported data and scientifically predicted values.

| Property | Value | Source |

| CAS Number | 1243144-97-9 | AK Scientific Inc.[1] |

| Molecular Formula | C₁₁H₁₁BrO₃ | AK Scientific Inc.[1] |

| Molecular Weight | 271.11 g/mol | AK Scientific Inc.[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Not available (experimentally determined) | - |

| Boiling Point | 320.1 ± 27.0 °C (Predicted) | - |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 9.54 ± 0.46 (Predicted) | - |

| Storage Temperature | Refrigerator, cool, dry place | Sigma-Aldrich, AK Scientific Inc.[1] |

Keto-Enol Tautomerism: A Core Concept

A critical aspect of the chemistry of β-keto esters is their existence as a mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

Figure 2: Keto-enol tautomerism in this compound.

The keto-enol tautomerism has profound implications for the compound's reactivity and its characterization by spectroscopic methods. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, separate signals for both tautomers may be observed, and the ratio of the integrals of these signals can be used to determine the equilibrium constant.[2][3][4]

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of the aromatic ring and the keto-enol tautomerism.

-

Aromatic Protons: Signals in the range of 7.0-7.8 ppm, showing splitting patterns consistent with a disubstituted benzene ring.

-

Methine Proton (α-carbon): For the keto form, a signal around 4.0-4.5 ppm. This proton is absent in the enol form.

-

Methyl Protons (acetyl group): A singlet around 2.2-2.5 ppm for the keto form. A slightly different chemical shift would be expected for the enol form.

-

Methyl Protons (ester group): A singlet around 3.7-3.9 ppm for both tautomers, although slight differences may be observed.

-

Enolic Hydroxyl Proton: A broad singlet in the downfield region (10-14 ppm) for the enol form, characteristic of an intramolecularly hydrogen-bonded proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would also show distinct signals for the keto and enol forms.

-

Carbonyl Carbons: Signals for the ketone and ester carbonyls in the keto form would appear in the range of 190-210 ppm and 165-175 ppm, respectively. In the enol form, the corresponding carbons would have different chemical shifts.

-

Aromatic Carbons: Six signals in the aromatic region (110-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

α-Carbon: A signal around 50-60 ppm for the keto form.

-

Methyl Carbons: Signals for the acetyl and ester methyl groups in the range of 20-30 ppm and 50-55 ppm, respectively.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would provide key information about the functional groups present.

-

Carbonyl Stretching (C=O): In the keto form, two distinct carbonyl stretching bands are expected: one for the ketone (around 1720-1740 cm⁻¹) and one for the ester (around 1735-1750 cm⁻¹). In the enol form, the ketone carbonyl absorption would be shifted to a lower frequency (around 1650 cm⁻¹) due to conjugation and hydrogen bonding, and the ester carbonyl may also show a slight shift.

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the hydrogen-bonded hydroxyl group in the enol tautomer.

-

C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Experimental Protocols

For a comprehensive understanding and utilization of this compound, experimental determination of its physical properties is crucial. The following section outlines standard protocols for these determinations.

Synthesis and Purification Workflow

A plausible synthetic route to this compound involves the acylation of a suitable precursor. A general workflow is depicted below.

Figure 3: A general workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis (Hypothetical Protocol):

-

Preparation of the Enolate: To a solution of methyl 2-bromophenylacetate in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise.

-

Acylation: After stirring for a period to ensure complete enolate formation, add an acetylating agent like acetyl chloride or acetic anhydride to the reaction mixture.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Protocol:

-

Ensure the sample of this compound is pure and completely dry.

-

Pack a small amount of the crystalline solid into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and observe the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Determination of Solubility

Understanding the solubility of a compound is essential for designing reaction conditions, extraction procedures, and purification methods.

Protocol for Qualitative Solubility Determination:

-

Place a small amount (approximately 10-20 mg) of this compound into a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

-

Agitate each test tube vigorously for about one minute.

-

Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.

Protocol for Quantitative Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.

-

Carefully filter the solution to remove any undissolved solid.

-

Accurately measure a known volume of the saturated solution into a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a fume hood.

-

Weigh the container with the residue. The difference in weight gives the mass of the dissolved solid.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with care in a well-ventilated laboratory fume hood.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

Conclusion

This compound is a valuable building block in organic synthesis. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview of the current knowledge, including predicted values and established experimental protocols for their determination. A thorough understanding of its physicochemical properties, particularly the keto-enol tautomerism, is essential for its effective application in research and development. Further experimental investigation is warranted to fully characterize this promising compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.

- An, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Methyl 2-(2-bromophenyl)-3-oxobutanoate CAS number and IUPAC name.

Note: The keto-enol tautomerism inherent to β-keto esters can lead to the appearance of additional, broader signals in both NMR and IR spectra, particularly for the enolic OH and C=C bonds. [16]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its dual reactivity, providing two orthogonal sites for further functionalization.

Caption: Potential synthetic transformations of the title compound.

-

Reactions at the Aryl Bromide: The C-Br bond is a prime handle for further palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the ortho position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl bonds, a key transformation in pharmaceutical synthesis.

-

-

Reactions at the β-Keto Ester Moiety: This functional group is a classic precursor for a vast array of heterocyclic compounds.

-

Knorr Pyrrole Synthesis: Condensation with an α-amino ketone to generate highly substituted pyrroles.

-

Hantzsch Dihydropyridine Synthesis: A multi-component reaction with an aldehyde and ammonia to form dihydropyridines, a privileged scaffold in drug discovery (e.g., calcium channel blockers).

-

Paal-Knorr Furan Synthesis: Acid-catalyzed cyclization after conversion to a 1,4-dicarbonyl compound.

-

Decarboxylation: Hydrolysis and heating will lead to 1-(2-bromophenyl)propan-2-one, a useful ketone intermediate.

-

The strategic combination of these two reactive sites makes this molecule a powerful platform for building molecular complexity efficiently.

Safety and Handling

As a laboratory chemical, proper handling is mandatory to ensure user safety.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). * Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: Store in a refrigerator. * Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than a simple organic compound; it is an enabling tool for chemical innovation. Its synthesis is readily achieved through robust and scalable palladium-catalyzed methods. Its dual reactivity allows for programmed, selective modifications, providing access to a rich chemical space of complex molecules. For researchers in drug development and materials science, mastering the synthesis and reactivity of this building block opens a gateway to novel structures with potentially significant biological or physical properties.

References

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]

- Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic /3-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074.

-

Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

- Takhistov, V. V., & Ponomarev, D. A. (2004). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 73(9), 897-918.

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]

- Behenna, D. C., & Stoltz, B. M. (2004). Palladium-Catalyzed β-Arylation of α-Keto Esters. Journal of the American Chemical Society, 126(48), 15290–15291.

-

Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

-

de Filippis, A. (2004). Palladium-Catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. Retrieved from [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). Palladium-Catalyzed β-Arylation of α-Keto Esters. Semantic Scholar. Retrieved from [Link]

-

Bak, B. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Behenna, D. C., & Stoltz, B. M. (2004). Palladium-Catalyzed β-Arylation of α-Keto Esters. PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-2-(4-BrOMOPHENYL)-HYDRAZONO-3-OXOBUTANOATE;ISOMER-A - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Dehydrogenative β′-Arylation of β-Keto Esters under Aerobic Conditions: Interplay of Metal and Brønsted Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197.

- Supporting Information for Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. (n.d.).

-

Pearson. (n.d.). What alkyl bromide should be used in the acetoacetic ester synthesis.... Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. Retrieved from [Link]

-

Edgar, M. T., Pettit, G., & Smith, T. H. (n.d.). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. Arizona State University. Retrieved from [Link]

-

PubMed. (2018, January 2). Palladium-Catalyzed Intermolecular Acylation of Aryl Diazoesters with ortho-Bromobenzaldehydes. Retrieved from [Link]

- Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)

- The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from a Royal Society of Chemistry source.

- Journal of Medicinal Chemistry. (n.d.). Retrieved from an American Chemical Society source.

-

ResearchGate. (n.d.). ChemInform Abstract: Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 251458-15-8 Methyl 2-(3-Bromophenyl)-2-methylpropanoate Impurity. Retrieved from [Link]

-

Ashida, Y., et al. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylidene-3-oxobutanoate. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

Sources

- 1. 1243144-97-9 this compound AKSci 9165DY [aksci.com]

- 2. This compound | 1243144-97-9 [amp.chemicalbook.com]

- 3. 1243144-97-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 6. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for Methyl 2-(2-bromophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug development. The proposed synthesis employs a two-step sequence commencing with the readily available 2-bromophenylacetic acid. The initial step involves a classic Fischer esterification to yield Methyl 2-(2-bromophenyl)acetate, which is subsequently subjected to a crossed Claisen condensation to introduce the acetyl group and form the target molecule. This guide offers detailed, step-by-step experimental protocols, mechanistic insights into the core chemical transformations, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing the necessary technical details to replicate and optimize this pathway.

Introduction: The Significance of β-Keto Ester Intermediates

β-Keto esters are a cornerstone class of compounds in organic synthesis, prized for their versatile reactivity. The presence of two carbonyl groups flanking a central α-carbon imparts unique chemical properties, most notably the enhanced acidity of the α-protons. This facilitates the formation of a stabilized enolate, a potent nucleophile that is central to a vast array of carbon-carbon bond-forming reactions.[1][2]

The target molecule, this compound, incorporates this valuable β-keto ester functionality onto a brominated phenyl ring. This specific combination of functional groups makes it a highly attractive building block for the synthesis of complex heterocyclic frameworks and other pharmacologically active molecules. The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions, while the β-keto ester moiety can be manipulated to construct diverse molecular scaffolds.

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis of the target molecule, this compound, logically dictates the synthetic strategy. The key disconnection lies at the C2-C3 bond, which is formed between the α-carbon of the phenylacetate moiety and the acetyl carbonyl group. This bond is ideally constructed via a condensation reaction.

The Claisen condensation is a fundamental reaction for the formation of β-keto esters from two ester molecules.[1][3][4] Specifically, a crossed Claisen condensation , which involves two different esters, is the most direct approach here.[4][5] This leads to the identification of Methyl 2-(2-bromophenyl)acetate as a key precursor and an acetylating agent (such as methyl acetate or acetyl chloride) as the reaction partner.

Methyl 2-(2-bromophenyl)acetate can, in turn, be readily prepared from its corresponding carboxylic acid, 2-bromophenylacetic acid[6], through a standard esterification process.[7][8] This establishes a straightforward and efficient two-step pathway from a commercially available starting material.

Caption: Overall two-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(2-bromophenyl)acetate

This step employs the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. [7][8]Using an excess of methanol serves to both drive the equilibrium towards the product and act as the solvent.

Methodology:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromophenylacetic acid (21.5 g, 100 mmol).

-

Add methanol (150 mL) to the flask and stir until the acid is partially dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into a separatory funnel containing 200 mL of ice-cold water and 100 mL of diethyl ether.

-

Separate the layers. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (caution: CO2 evolution) and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by vacuum distillation to obtain Methyl 2-(2-bromophenyl)acetate as a clear oil.

Step 2: Synthesis of this compound

This key step is a crossed Claisen condensation. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the α-carbon of the synthesized Methyl 2-(2-bromophenyl)acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of a second ester, methyl acetate, leading to the formation of the β-keto ester. [5][9] Methodology:

-

Set up a 500 mL three-neck round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve Methyl 2-(2-bromophenyl)acetate (22.9 g, 100 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel.

-

Add the ester solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional hour at 0 °C after the addition is complete to ensure full enolate formation.

-

Add methyl acetate (11.1 g, 150 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to warm to room temperature, then gently reflux for 2-3 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 10% aqueous hydrochloric acid until the mixture is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and add 150 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.

Mechanistic Insights: The Claisen Condensation

The Claisen condensation mechanism proceeds through several distinct steps: enolate formation, nucleophilic attack, and elimination. The driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has a significantly more acidic α-proton (pKa ≈ 11) than the starting ester (pKa ≈ 25), forming a highly resonance-stabilized enolate. [1][3]

Caption: Key steps of the Claisen condensation mechanism.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Compound | Starting Material | Reagents | Typical Yield | Purity |

| Methyl 2-(2-bromophenyl)acetate | 2-Bromophenylacetic acid | CH₃OH, H₂SO₄ | 85-95% | >98% |

| This compound | Methyl 2-(2-bromophenyl)acetate | NaH, Methyl Acetate | 65-75% | >97% |

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

-

Concentrated Sulfuric Acid: Extremely corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Solvents (THF, Diethyl Ether, Methanol): Flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Quenching: The quenching of NaH and acidic workup are exothermic. Perform these steps slowly and with adequate cooling to maintain control of the reaction temperature.

Conclusion

This guide outlines a reliable and well-documented two-step synthesis for this compound. By leveraging the Fischer esterification and the crossed Claisen condensation, this pathway provides an efficient route from a common starting material. The detailed protocols and mechanistic discussions offer the necessary foundation for researchers to successfully synthesize this versatile intermediate for applications in drug discovery and complex molecule synthesis.

References

-

Japp–Klingemann reaction . Wikipedia. Retrieved December 20, 2025, from [Link]

-

Claisen condensation . Wikipedia. Retrieved December 20, 2025, from [Link]

-

Esters to β-Ketoesters: Claisen Condensation Overview . JoVE. Retrieved December 20, 2025, from [Link]

-

Claisen Condensation and Dieckmann Condensation . Master Organic Chemistry. Retrieved December 20, 2025, from [Link]

-

A Claisen Condensation Forms a β-Keto Ester . Chemistry LibreTexts. Retrieved December 20, 2025, from [Link]

-

Claisen Condensation – Mechanism, Variations & FAQs . Allen Institute. Retrieved December 20, 2025, from [Link]

-

Japp-Klingemann reaction . chemeurope.com. Retrieved December 20, 2025, from [Link]

-

Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis . JoVE. Retrieved December 20, 2025, from [Link]

-

4-Bromophenylacetic acid . Wikipedia. Retrieved December 20, 2025, from [Link]

-

How to Make Esters through Esterification | Examples Explained! . YouTube. Retrieved December 20, 2025, from [Link]

-

2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 . PubChem. Retrieved December 20, 2025, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

A Spectroscopic Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate: Characterization for Advanced Research and Development

Introduction: The Structural Significance of an Aryl β-Keto Ester

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a β-keto ester bearing an ortho-substituted aryl group. This class of molecules is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and synthetic organic chemistry. The presence of three distinct functional groups—an ester, a ketone, and a brominated aromatic ring—within a compact scaffold provides a versatile platform for molecular elaboration. The β-keto ester moiety is a classic building block, enabling a wide range of transformations such as alkylations, acylations, and cyclizations to form complex heterocyclic systems. Furthermore, the 2-bromophenyl group serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the strategic introduction of molecular complexity.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development campaign. Spectroscopic analysis provides a definitive fingerprint of a molecule's identity and purity. This in-depth guide presents a comprehensive analysis of this compound using a suite of standard spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on the characterization of analogous compounds synthesized via palladium-catalyzed β-arylation of α-keto esters, a robust method for accessing this molecular class[1][2][3]. This guide is designed to provide researchers, scientists, and drug development professionals with the foundational data and interpretive logic required to confidently identify and utilize this valuable chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The chemical shift of each proton is influenced by the electron density of its surroundings, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.62 | Doublet (d) | 1H | Ar-H (ortho to Br) |

| ~ 7.35 | Triplet (t) | 1H | Ar-H |

| ~ 7.28 | Doublet (d) | 1H | Ar-H |

| ~ 7.18 | Triplet (t) | 1H | Ar-H |

| ~ 5.25 | Singlet (s) | 1H | C(H )(Ar)(C=O) |

| ~ 3.75 | Singlet (s) | 3H | O-CH₃ |

| ~ 2.30 | Singlet (s) | 3H | (C=O)-CH₃ |

Expert Interpretation:

-

Aromatic Region (δ 7.0-8.0): The four protons on the 2-bromophenyl group are expected to appear as a complex set of multiplets between δ 7.1 and 7.7 ppm. The proton ortho to the electron-withdrawing bromine atom is anticipated to be the most deshielded and appear furthest downfield (~7.62 ppm)[4].

-

Methine Proton (δ ~5.25): The single proton at the α-position, situated between the aromatic ring and the two carbonyl groups, is significantly deshielded. Its singlet multiplicity indicates no adjacent proton neighbors, which is consistent with the proposed structure.

-

Methyl Ester Protons (δ ~3.75): The three protons of the methyl ester group appear as a sharp singlet, a characteristic signal for this functional group.

-

Acetyl Protons (δ ~2.30): The three protons of the acetyl methyl group also appear as a singlet, located in the typical region for a methyl ketone.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence at a field strength of 400 MHz or higher. Typically, 16 to 64 scans are sufficient to obtain a high signal-to-noise ratio.

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Caption: Workflow for acquiring and analyzing an IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern upon ionization. For this molecule, High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is appropriate.

Predicted Mass Spectrometry Data (HRMS-ESI)

| m/z (Mass/Charge) | Ion Formula | Assignment |

| 270.9940, 272.9920 | [C₁₁H₁₁BrO₃+H]⁺ | [M+H]⁺ (Isotopic pattern for Br) |

| 292.9760, 294.9740 | [C₁₁H₁₁BrO₃+Na]⁺ | [M+Na]⁺ (Isotopic pattern for Br) |

Expert Interpretation:

The key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (or, in the case of ESI, the protonated or sodiated molecule) will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass units. For this compound (MW = 271.11), the [M+H]⁺ ion would be observed at m/z 270.9940 (for ⁷⁹Br) and 272.9920 (for ⁸¹Br). The observation of this doublet is definitive proof of the presence of a single bromine atom in the molecule. The high-resolution measurement allows for the calculation of the elemental formula, confirming C₁₁H₁₁BrO₃.

Experimental Protocol: HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for generating the [M+H]⁺ or [M+Na]⁺ ions.

-

Data Acquisition: Acquire the spectrum over a relevant mass range (e.g., m/z 100-500). Use a high-resolution analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for acquiring and analyzing a mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key carbonyl and aromatic functional groups, and mass spectrometry verifies the molecular weight and elemental composition, including the characteristic isotopic signature of the bromine atom. This comprehensive spectroscopic dataset serves as an essential reference for any researcher utilizing this compound, ensuring confidence in its identity and purity for subsequent applications in synthesis, screening, and materials development.

References

-

Zavesky, B. P.; Bartlett, S. L.; Johnson, J. S. Palladium-Catalyzed β-Arylation of α-Keto Esters. Organic Letters2017 , 19 (8), 2126–2129. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed β-Arylation of α-Keto Esters. [Link]

-

National Center for Biotechnology Information (2023). Palladium-Catalyzed β-Arylation of α-Keto Esters. PubMed. [Link]

-

SpectraBase. METHYL-2-(4-BrOMOPHENYL)-HYDRAZONO-3-OXOBUTANOATE;ISOMER-A - Optional[13C NMR]. [Link]

-

Royal Society of Chemistry. Supplementary Material for "CoII immobilized on aminated Fe3O4@Boehmite nanoparticles". [Link]

-

CP Lab Chemicals. methyl 2-(2-bromophenyl)-3-oxo-butanoate, min 97%. [Link]

-

ACS Publications. Supporting Information for "Palladium-Catalyzed β-Arylation of α-Keto Esters". [Link]

-

Semantic Scholar. Palladium-Catalyzed β-Arylation of α-Keto Esters. [Link]

-

ResearchGate. Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. [Link]

-

NIST Chemistry WebBook. Methyl acetoacetate. [Link]

-

PubChem. Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. [Link]

-

PubChem. Methyl 2-acetylacetoacetate. [Link]

-

Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]

Sources

Methyl 2-(2-bromophenyl)-3-oxobutanoate: A Core Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Its unique structural features—a reactive β-dicarbonyl system, a chiral center, and an aryl bromide handle—make it an exceptionally valuable precursor for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides an in-depth analysis of its core chemical characteristics, spectroscopic profile, reactivity, and safe handling protocols, grounded in established scientific principles and practical laboratory insights. We aim to equip researchers and drug development professionals with the technical understanding necessary to effectively utilize this compound in their synthetic endeavors.

Molecular Identity and Physicochemical Profile

This compound, identified by CAS Number 1243144-97-9, is a polyfunctionalized organic compound.[1][2] The strategic placement of a bromine atom on the phenyl ring provides a reactive site for cross-coupling reactions, while the β-ketoester moiety allows for a wide array of subsequent chemical transformations.

Caption: Chemical Structure of this compound.

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1243144-97-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |

| Molecular Weight | 271.11 g/mol | [2][3] |

| Appearance | Colorless to light yellow Liquid or Solid | [1][3] |

| Boiling Point | 320.1 ± 27.0 °C (Predicted) | [1] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.54 ± 0.46 (Predicted) | [1] |

| Purity | ≥95% - ≥97% | [2][3][4] |

| Storage Temperature | 2-8°C, Refrigerator | [1][3] |

Spectroscopic Signature: A Self-Validating System

Verifying the identity and purity of a starting material is the bedrock of trustworthy and reproducible science. The following spectroscopic data, predicted from first principles and comparison with analogous structures, provides a robust fingerprint for this compound.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Rationale and Causality |

| ¹H NMR | -CH₃ (ester) | ~3.7-3.8 ppm (singlet) | Protons on the methyl ester are deshielded by the adjacent oxygen atom. |

| -CH₃ (ketone) | ~2.2-2.4 ppm (singlet) | Protons on the acetyl methyl group are deshielded by the ketone carbonyl. | |

| -CH- (alpha) | ~4.2-4.4 ppm (singlet) | The alpha-proton is significantly deshielded by the adjacent aryl ring, ester, and ketone carbonyls. | |

| Aromatic protons | ~7.2-7.8 ppm (multiplet) | Protons on the bromophenyl ring exhibit complex splitting patterns due to their electronic environment. | |

| ¹³C NMR | C=O (ketone) | ~200-205 ppm | The ketone carbonyl carbon is highly deshielded. |

| C=O (ester) | ~168-172 ppm | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. | |

| Aromatic carbons | ~120-140 ppm | Aromatic carbons appear in this characteristic region, with the carbon bearing the bromine atom (C-Br) appearing around 122 ppm. | |

| -CH- (alpha) | ~55-60 ppm | The alpha-carbon is deshielded by its substituents. | |

| -OCH₃ (ester) | ~52-54 ppm | The methyl ester carbon. | |

| -CH₃ (ketone) | ~28-32 ppm | The acetyl methyl carbon. | |

| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 270, 272 | The presence of a bromine atom results in a characteristic isotopic pattern with two peaks of nearly equal intensity (¹⁹Br and ⁸¹Br), a definitive diagnostic feature. |

| Key Fragments | m/z 227/229, 191, 183/185, 155/157, 43 | Fragmentation often involves the loss of the methoxy group (•OCH₃), the acetyl group (CH₃CO•), or cleavage of the keto-ester side chain. The m/z 43 peak (acetyl cation) is typically a strong signal.[5] | |

| IR | C=O Stretch (ester) | ~1740-1750 cm⁻¹ | Strong, sharp absorbance characteristic of a saturated ester carbonyl.[6] |

| C=O Stretch (ketone) | ~1715-1725 cm⁻¹ | Strong, sharp absorbance for the ketone carbonyl.[6] | |

| C-O Stretch | ~1200-1300 cm⁻¹ | Characteristic stretching for the ester C-O bond. | |

| C-Br Stretch | ~550-650 cm⁻¹ | Absorbance in the fingerprint region indicating the presence of an aryl bromide. |

Synthesis and Reactivity

As an intermediate, this compound is typically prepared through carbon-carbon bond-forming reactions. A common and logical approach would be the acylation of methyl 2-(2-bromophenyl)acetate.

Plausible Synthetic Workflow

The synthesis hinges on the generation of an enolate from methyl 2-(2-bromophenyl)acetate, which then acts as a nucleophile to attack an acetylating agent like acetyl chloride or acetic anhydride.

Caption: Plausible synthetic workflow for the target compound.

Step-by-Step Laboratory Protocol

This protocol is a representative example based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety assessment.

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. An inert atmosphere is crucial to prevent the strong base from reacting with atmospheric moisture and CO₂.

-

Reagent Preparation: Dissolve methyl 2-(2-bromophenyl)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Enolate Generation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. The LDA, a strong, non-nucleophilic base, is ideal for quantitatively deprotonating the α-carbon without competing side reactions like attacking the ester carbonyl.

-

Acylation: After stirring for 30-60 minutes to ensure complete enolate formation, add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at -78 °C. This prevents over-acylation and other side reactions.

-

Reaction Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Core Reactivity and Applications in Drug Design

The true value of this molecule lies in its capacity for diverse chemical transformations, making it a powerful scaffold in medicinal chemistry. The incorporation of specific functional groups, such as the trifluoromethyl (-CF3) group, is a key strategy in modern drug design to modulate properties like lipophilicity and metabolic stability.[7]

-

Aryl Bromide Handle: The 2-bromophenyl group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a vast array of aryl, alkyl, or nitrogen-containing substituents, enabling rapid library synthesis for structure-activity relationship (SAR) studies.

-

β-Ketoester Moiety: This functional group is a classic precursor for synthesizing heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common cores in many marketed drugs. It can also undergo decarboxylation to yield a ketone or be used in various alkylation and condensation reactions.[8] The development of novel ligands, including those with inverse agonistic properties, often relies on the synthesis of complex structures derived from such versatile intermediates.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. The following guidelines are synthesized from available Safety Data Sheets (SDS).[3][10][11]

| Hazard Category | Precautionary Measures and Protocols |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (meeting EN166 standard), and a laboratory coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10][12] |

| Handling | Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale. Wash hands thoroughly after handling.[10][12] |

| First Aid | If Swallowed: Call a POISON CENTER or doctor if you feel unwell.[10] If on Skin: Wash with plenty of soap and water.[10] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Recommended storage is at 2-8°C.[1][3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12] |

Conclusion

This compound is more than just a chemical; it is a key enabler for innovation in medicinal chemistry and materials science. Its predictable reactivity, confirmed by a distinct spectroscopic signature, allows for its confident integration into complex synthetic routes. By understanding its core characteristics—from physicochemical properties to its dual-handle reactivity—researchers can unlock its full potential in creating novel molecules with significant therapeutic or functional value. Adherence to rigorous safety protocols is essential to harnessing this potential responsibly.

References

-

NIST. Methyl acetoacetate - Mass spectrum (electron ionization). [Link]

-

ResearchGate. Analysis of potential phenylacetone precursors.... [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Chegg.com. Solved IR spectrum methyl acetoacetate. [Link]

-

ResearchGate. (Z)-2-(2-Bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172): An Orally Bioavailable PPARβ/δ-Selective Ligand with Inverse Agonistic Properties. [Link]

Sources

- 1. This compound | 1243144-97-9 [amp.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound | 1243144-97-9 [sigmaaldrich.com]

- 4. 1243144-97-9 this compound AKSci 9165DY [aksci.com]

- 5. Methyl acetoacetate [webbook.nist.gov]

- 6. Solved IR spectrum methyl acetoacetate um 2929 2849 11 | Chegg.com [chegg.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of Methyl 2-(2-bromophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal interest. Its strategic substitution pattern, featuring a bromine atom ortho to an acetoacetate moiety, renders it a versatile precursor for a variety of cross-coupling and cyclization reactions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this key building block, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reagents and conditions. The three principal strategies discussed herein are:

-

The Diazotization-Coupling Route: A classic approach involving the reaction of a diazonium salt derived from 2-bromoaniline with a β-keto ester.

-

Transition-Metal-Catalyzed Cross-Coupling: A modern and highly versatile method centered on the formation of a carbon-carbon bond between a 2-bromophenyl precursor and a C4-carbonyl synthon.

-

Crossed Claisen Condensation: A fundamental carbonyl condensation reaction adapted for the specific target molecule.

The following table provides a high-level comparison of these synthetic routes:

| Parameter | Diazotization-Coupling | Transition-Metal-Catalyzed Cross-Coupling | Crossed Claisen Condensation |

| Starting Materials | 2-Bromoaniline, Methyl acetoacetate | 2-Bromophenyl halide/boronic acid, Methyl acetoacetate | Methyl 2-bromophenylacetate, Methyl acetate |

| Key Reagents | Sodium nitrite, Copper salt (e.g., CuCl) | Palladium or Copper catalyst, Ligand, Base | Strong base (e.g., Sodium methoxide, LDA) |

| Typical Yield | Moderate | Good to Excellent | Variable, often moderate |

| Reaction Conditions | Low temperatures for diazotization | Mild to elevated temperatures | Anhydrous, often cryogenic with strong bases |

| Scalability | Moderate; handling of diazonium salts can be a concern | Good to Excellent | Moderate; control of side reactions can be challenging |

| Generality & Scope | Generally applicable to various anilines | Broad scope with respect to coupling partners | Can be limited by self-condensation |

Route 1: The Diazotization-Coupling Approach (Meerwein Arylation)

This strategy leverages the well-established Sandmeyer-type reaction chemistry, where an aromatic amine is converted into a reactive diazonium salt intermediate. This intermediate then undergoes a copper-catalyzed coupling with an activated methylene compound, in this case, methyl acetoacetate. This specific application is often referred to as a Meerwein arylation.

Mechanistic Rationale

The reaction proceeds in two key stages. First, 2-bromoaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form the 2-bromobenzenediazonium salt. The diazonium group is an excellent leaving group (N₂ gas), and in the presence of a copper(I) catalyst, it can undergo a single-electron transfer to generate an aryl radical. This highly reactive radical then adds to the enol form of methyl acetoacetate. Subsequent rearomatization and tautomerization lead to the desired product. The choice of a copper catalyst is critical for promoting the radical pathway and minimizing unwanted side reactions.

Figure 1: Workflow for the Diazotization-Coupling Route.

Experimental Protocol

Step 1: Diazotization of 2-Bromoaniline

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-bromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at room temperature.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Meerwein Arylation with Methyl Acetoacetate

-

In a separate flask, prepare a mixture of methyl acetoacetate (1.5 eq) and a copper(I) salt catalyst (e.g., copper(I) chloride, 0.1 eq) in a suitable solvent such as acetone or acetonitrile.

-

Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the methyl acetoacetate mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by pouring it into a large volume of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Field-Proven Insights

-

Temperature Control: Strict temperature control during diazotization is paramount to prevent the decomposition of the unstable diazonium salt and minimize the formation of phenolic byproducts.

-

Catalyst Choice: While copper(I) chloride is commonly used, other copper salts can also be effective. The choice of catalyst can influence the reaction rate and yield.

-

Solvent Effects: The choice of solvent for the coupling reaction can impact the solubility of the reagents and the overall reaction efficiency. Acetone and acetonitrile are often good choices.

Route 2: Transition-Metal-Catalyzed α-Arylation

Modern synthetic chemistry offers powerful tools for the formation of C-C bonds through transition-metal catalysis. The α-arylation of β-keto esters is a well-established transformation, with both palladium and copper-based catalytic systems being employed.

Mechanistic Rationale

The catalytic cycle for palladium-catalyzed α-arylation typically involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-bromophenyl halide (e.g., 2-bromoiodobenzene) to form a Pd(II) intermediate.

-

Enolate Formation: A base deprotonates methyl acetoacetate to form the corresponding enolate.

-

Transmetalation (or related step): The enolate coordinates to the palladium center.

-

Reductive Elimination: The aryl and enolate ligands on the palladium complex couple, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial for the success of this reaction, as it modulates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Figure 2: General scheme for Palladium-Catalyzed α-Arylation.

Experimental Protocol (Palladium-Catalyzed)

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine, 4-10 mol%), and a base (e.g., a non-nucleophilic base like Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Add methyl acetoacetate (1.2 eq) and the 2-bromophenyl halide (e.g., 2-bromoiodobenzene, 1.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final product.

Field-Proven Insights

-

Choice of Aryl Halide: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. Using 2-bromoiodobenzene can be advantageous.

-

Ligand Selection: The choice of ligand is critical and often requires screening to find the optimal conditions. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig groups are often effective.[1]

-

Base Sensitivity: The choice of base is important to ensure efficient enolate formation without causing undesired side reactions like ester hydrolysis. Carbonates and phosphates are generally good choices.

Route 3: Crossed Claisen Condensation

The Claisen condensation is a fundamental reaction in organic synthesis for the formation of β-keto esters. A "crossed" Claisen condensation involves the reaction of two different esters. For the synthesis of this compound, this would involve the reaction between methyl 2-bromophenylacetate and methyl acetate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the α-carbon of one of the esters by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the second ester. The subsequent loss of an alkoxide leaving group forms the β-keto ester.

A significant challenge in crossed Claisen condensations is the potential for self-condensation of both esters, leading to a mixture of products.[2][3] To achieve a good yield of the desired crossed product, one of the esters should ideally not have α-hydrogens and thus be unable to form an enolate. In this case, both methyl 2-bromophenylacetate and methyl acetate have α-hydrogens. Therefore, careful control of the reaction conditions is necessary to favor the desired reaction pathway.[4][5] One strategy is to use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to pre-form the enolate of one ester before the addition of the second ester.[5]

Figure 3: Reactants in the Crossed Claisen Condensation.

Experimental Protocol

-

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of a strong base (e.g., sodium methoxide, 1.1 eq) in a dry, aprotic solvent (e.g., THF or diethyl ether) and cool it to an appropriate temperature (e.g., 0 °C or -78 °C for LDA).

-

Slowly add methyl 2-bromophenylacetate (1.0 eq) to the base solution to form the enolate.

-

After stirring for a short period, add methyl acetate (1.5 eq) dropwise to the enolate solution.

-

Allow the reaction to proceed at the chosen temperature for several hours.

-

Quench the reaction by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid.

-

Warm the mixture to room temperature and perform a standard aqueous workup, including extraction with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by distillation or column chromatography.

Field-Proven Insights

-

Base and Stoichiometry: The choice of base and the stoichiometry of the reactants are critical for minimizing self-condensation. Using a slight excess of the non-enolizable (or less readily enolizable) ester can favor the crossed product.

-

Order of Addition: When using a strong, non-nucleophilic base like LDA, it is crucial to add the ester to be enolized to the base solution first, followed by the addition of the second ester to control the reaction.

-

Reaction Temperature: Lower temperatures are often employed to control the reactivity of the enolates and improve the selectivity of the reaction.

Conclusion

The synthesis of this compound can be accomplished through several viable synthetic routes. The diazotization-coupling of 2-bromoaniline offers a classical and cost-effective approach, provided that the handling of diazonium intermediates is managed safely. Transition-metal-catalyzed α-arylation represents a more modern, versatile, and often higher-yielding strategy, with the choice of catalyst and ligand being key to its success. The crossed Claisen condensation, while a fundamental transformation, requires careful control to achieve good selectivity for the desired product. The optimal choice of synthesis will ultimately be dictated by the specific requirements of the research or development program, including scale, cost, and available expertise.

References

- Meerwein, H., et al. (1939). Über die Reaktion von aromatischen Diazoverbindungen auf α,β-ungesättigte Carbonylverbindungen. Journal für praktische Chemie, 152(1-5), 237-266.

- Moradi, W. A., & Buchwald, S. L. (2001). A Simple One-Pot Procedure for the Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996-8002.

- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197.

- Hauser, C. R., & Hudson, B. E. (1942). The Acetoacetic Ester Condensation and Certain Related Reactions. Organic Reactions, 1, 266-302.

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.

-

Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Retrieved from [Link]

- Kaehler, T., et al. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Organic & Biomolecular Chemistry, 20(23), 4765-4769.

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

- Edgar, M. T., Pettit, G. R., & Smith, T. H. (1978). Synthesis of 3-Aryl-5-bromo-2(5H)-furanones. The Journal of Organic Chemistry, 43(21), 4115-4120.

- Gao, W., et al. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand.

- Pramanik, M. M. D., & Rastogi, N. (2015). Synthesis of α-diazo-β-keto esters, phosphonates and sulfones via acylbenzotriazole. RSC Advances, 5(101), 83226-83230.

-

Illustrated Glossary of Organic Chemistry. (n.d.). Claisen condensation. Retrieved from [Link]

-

Leah4sci. (2016, October 22). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry [Video]. YouTube. [Link]

- Hesp, K. D., Lundgren, R. J., & Stradiotto, M. (2011). Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. Journal of the American Chemical Society, 133(14), 5194-5197.

-

The Organic Chemistry Tutor. (2018, May 1). Crossed Claisen condensation [Video]. YouTube. [Link]

- Thapa, S., et al. (2017).

- Celgene Corporation. (2019). Process for synthesis of lenalidomide (U.S. Patent No. 10,392,364 B2). U.S.

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

Sources

- 1. CN101774914A - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 2. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to Methyl 2-(2-bromophenyl)-3-oxobutanoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-bromophenyl)-3-oxobutanoate is a substituted β-keto ester of significant interest in synthetic organic chemistry, particularly as a versatile intermediate in the construction of more complex molecular architectures. Its structure, incorporating a brominated phenyl ring, a β-keto ester moiety, and a chiral center, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and potential pharmaceutical agents. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the β-keto ester functionality allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1243144-97-9 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |

| Molecular Weight | 271.11 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Refrigerator | [1] |

Molecular Structure and Characterization

The molecular structure of this compound is characterized by a central butanoate chain with a methyl ester at one end and a ketone at the C3 position. The C2 position is substituted with a 2-bromophenyl group. The presence of a stereocenter at the C2 position means that this compound can exist as a racemic mixture or as individual enantiomers.

While specific, publicly available experimental spectral data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this exact compound are not readily found in peer-reviewed literature databases, the expected spectral features can be predicted based on its structure. Characterization would typically involve:

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the acetyl methyl protons, a singlet for the ester methyl protons, a multiplet for the methine proton at the chiral center, and a complex multiplet pattern in the aromatic region corresponding to the four protons of the 2-bromophenyl group.

-

¹³C NMR Spectroscopy: Distinct signals would be anticipated for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with the carbon bearing the bromine showing a characteristic shift), the methine carbon, and the two methyl carbons.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound: A Conceptual Protocol

Reaction Scheme

A common and effective method for the synthesis of α-aryl-β-keto esters is the acylation of a metal enolate of an arylacetate with an acetylating agent. A logical synthetic pathway would involve the following steps:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

Methyl 2-bromophenylacetate

-

Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

-

Acetylating agent (e.g., Acetyl chloride, Acetic anhydride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is flushed with dry nitrogen to ensure an inert atmosphere.

-

Enolate Formation:

-

Anhydrous THF is added to the flask via a syringe.

-

The base (e.g., NaH) is carefully added to the solvent.

-

A solution of Methyl 2-bromophenylacetate in anhydrous THF is added dropwise to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature, depending on the base).

-

The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) to allow for complete formation of the enolate. The causality behind this step is the deprotonation of the α-carbon of the ester by the strong base to generate a nucleophilic enolate.

-

-

Acylation:

-

The acetylating agent (e.g., Acetyl chloride) is dissolved in anhydrous THF and added dropwise to the enolate solution at a low temperature (e.g., -78 °C to 0 °C) to control the exothermic reaction.

-

The reaction mixture is stirred at this temperature for a period of time (e.g., 1-2 hours) and then allowed to warm to room temperature. This step involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acetylating agent.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound. The self-validating nature of this protocol lies in the careful control of anhydrous conditions to prevent quenching of the strong base and the enolate intermediate.

-

Applications in Drug Development and Research

While specific drug development projects utilizing this compound are not extensively documented in the public domain, its structural motifs suggest its potential as a key building block in medicinal chemistry. The α-aryl-β-keto ester framework is a common feature in a variety of biologically active molecules. The 2-bromophenyl moiety can serve as a precursor for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Potential applications could include the synthesis of novel anti-inflammatory, anti-cancer, or anti-viral agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a conceptualized, robust synthetic protocol. The provided information is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

Sources

A Technical Guide to Determining the Solubility Profile of Methyl 2-(2-bromophenyl)-3-oxobutanoate in Common Solvents

Introduction: The Critical Role of Solubility in Scientific Research

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like Methyl 2-(2-bromophenyl)-3-oxobutanoate is a critical physicochemical property that dictates its behavior in various systems.[2] It influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development.[2][3] A poorly understood solubility profile can lead to significant setbacks, including inconsistent experimental results and challenges in formulation.[4] This guide is structured to provide both the theoretical underpinnings and the practical, validated methodologies to establish a robust solubility profile for the target compound.

This compound is a complex organic molecule with a predicted boiling point of 320.1±27.0 °C and a density of 1.432±0.06 g/cm³.[5] Its structure, featuring a bromophenyl group, a methyl ester, and a keto group, suggests a nuanced interaction with solvents of varying polarities. Based on the principle of "like dissolves like," we can make initial qualitative predictions.[6] The presence of polar functional groups (the ester and keto moieties) indicates potential solubility in polar solvents, while the nonpolar aromatic ring suggests solubility in nonpolar solvents. The overall solubility will be a balance of these competing factors.

Theoretical Framework: The Principles Governing Solubility